1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride
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Overview
Description
1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the formation of the pyrrolo[2,3-c]pyridine core, followed by functionalization at specific positions to introduce the methyl and carboxylic acid groups. The final step involves the conversion to the hydrochloride salt.
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Functionalization: Introduction of the methyl group at the nitrogen atom can be done using methylating agents like methyl iodide. The carboxylic acid group can be introduced via oxidation reactions.
Conversion to Hydrochloride Salt: The free base form of the compound is treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrrolo[2,3-c]pyridine ring system.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under conditions that favor substitution reactions, such as in the presence of catalysts or under reflux.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides, alkyl groups, or amines.
Scientific Research Applications
1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a lead compound in drug discovery programs targeting various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-c]pyridine: The parent compound without the methyl and carboxylic acid groups.
1-Methyl-1H-pyrrolo[2,3-c]pyridine: Lacks the carboxylic acid group.
1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid: Lacks the methyl group.
Uniqueness
1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride is unique due to the presence of both the methyl group and the carboxylic acid group, which can influence its chemical reactivity and biological activity. The hydrochloride form enhances its solubility in water, making it more suitable for biological studies and pharmaceutical applications.
This compound’s unique combination of structural features and functional groups makes it a valuable molecule in various fields of research and industry.
Properties
IUPAC Name |
1-methylpyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-11-5-3-6-2-4-10-7(8(6)11)9(12)13;/h2-5H,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHSUMRHGRYVKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=NC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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